cis-4-Hydroxy-D-proline
Description
Significance of cis-4-Hydroxy-D-proline in Scientific Inquiry
The significance of this compound in scientific research stems primarily from its utility as a specialized chiral building block. Its rigid pyrrolidine (B122466) ring and specific stereochemical configuration are exploited by researchers to synthesize complex molecules with precise three-dimensional structures. This is particularly valuable in the development of novel pharmaceuticals and agrochemicals. researchgate.netresearchgate.net
In medicinal chemistry, the compound serves as a starting material for the synthesis of peptidomimetics and other architecturally complex molecules. chemimpex.commdpi.com For instance, research has demonstrated its use in creating derivatives that inhibit specific matrix metalloprotease (MMP) enzymes, which are targets in cancer drug discovery. mdpi.com Studies have shown that the cis-configuration of substituents on the pyrrolidine scaffold, derived from (2R,4R)-4-hydroxy-D-proline, can be crucial for potent and selective binding activity compared to analogues derived from other proline isomers. mdpi.com Its protected form, N-Boc-cis-4-hydroxy-D-proline, is also used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. medchemexpress.com
Furthermore, this compound is utilized as a substrate in biochemical studies to probe the specificity and kinetics of various enzymes, such as D-alanine dehydrogenase, and to analyze the substrate specificity of transporters like the proton-coupled amino acid transporter PAT1. chemicalbook.comalfa-chemistry.com This allows for a deeper understanding of metabolic pathways and enzyme mechanisms. ebi.ac.uk Theoretical studies using density functional theory (DFT) have also been employed to investigate its molecular geometry, electronic properties, and chemical reactivity, providing fundamental insights that complement experimental findings. tandfonline.com
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 2584-71-6 |
| Appearance | White powder |
| Melting Point | 243 °C (decomposes) |
| Chirality | (2R,4R) |
Historical Context of this compound Research
Historically, research and application of this compound were significantly constrained by its limited availability and high cost. kyowakirin.com Unlike its diastereomer, trans-4-hydroxy-L-proline, which can be readily obtained by the hydrolysis of abundant collagen, this compound is not a common natural product. kyowakirin.comnih.gov
A significant turning point in the research of this compound was the development of more efficient production methods. The advent of chemoenzymatic and biotechnological approaches marked a new era. Researchers identified enzymes, such as lipases, that could perform stereoselective reactions, enabling more direct and higher-yielding synthetic pathways. researchgate.netresearchgate.net For example, studies demonstrated that Candida antarctica lipase (B570770) B could be used for the enantioselective hydrolysis of a racemic precursor, leading to the efficient synthesis of this compound. researchgate.net Later, the discovery of specific proline hydroxylase enzymes that could directly and stereoscopically hydroxylate L-proline or D-proline provided a basis for establishing efficient industrial fermentation and enzymatic production methods. kyowakirin.comoup.comresearchgate.net These innovations drastically reduced the cost and increased the availability of highly pure this compound, thereby facilitating its broader use in academic and industrial research. kyowakirin.com
Current Research Landscape of this compound
The current research landscape for this compound is dynamic, driven by its increased accessibility and the growing recognition of its potential. A major focus remains on its application as a versatile building block in synthetic chemistry. pku.edu.cn Researchers are actively exploring its use in constructing novel polymers and oligomers, such as polypeptides and γ-peptides, with unique structural and functional properties for biomaterial and therapeutic applications. pku.edu.cn The rigid prolyl scaffold is seen as advantageous for creating stable, folded secondary structures. pku.edu.cn
In medicinal chemistry, the emphasis is on designing and synthesizing conformationally restricted molecules for drug discovery. chemimpex.com Starting from this compound, scientists have developed inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer. mdpi.com A key finding from these studies is the critical role of the cis relative stereochemistry for achieving high potency and selectivity. mdpi.com The table below details some of the MMPs targeted by inhibitors derived from this compound.
| Enzyme Target | Abbreviation | Relevance |
| Collagenase-1 | MMP-1 | Cancer, Arthritis |
| Gelatinase-A | MMP-2 | Cancer Metastasis |
| Stromelysin | MMP-3 | Arthritis, Cancer |
| Matrilysin | MMP-7 | Cancer Progression |
| Collagenase-3 | MMP-13 | Osteoarthritis, Cancer |
Another significant area of current research involves the elucidation of its metabolic roles in microorganisms. nih.gov Studies in bacteria like Sinorhizobium meliloti have identified and characterized the enzymatic pathway for this compound catabolism, involving enzymes like this compound dehydrogenase. ebi.ac.uk This research not only expands our understanding of microbial metabolism but also identifies new enzymatic tools that could be harnessed for biotechnological applications. ebi.ac.uknih.gov
Furthermore, investigations continue into improving its synthesis. Chemoenzymatic methods are being refined for greater efficiency and diastereomeric purity. researchgate.netresearchgate.net Metabolic engineering strategies in microorganisms like Escherichia coli are also being employed to create microbial cell factories for the enhanced production of proline derivatives, including hydroxylated forms. nih.gov These advancements promise to further expand the availability and research applications of this unique amino acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
| Record name | 4-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | cis-Hydroxyproline | |
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| URL | https://haz-map.com/Agents/12543 | |
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CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
| Record name | N-Hydroxy-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Proline, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, homopolymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-4-Hydroxy-L-proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3398-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotransformations of Cis 4 Hydroxy D Proline
Enzymatic Pathways in Prokaryotes and Eukaryotes
The biosynthesis and catabolism of cis-4-Hydroxy-D-proline are mediated by a series of specific enzymes that facilitate its conversion from and to other metabolic intermediates. These enzymatic steps are crucial for the utilization of hydroxyproline (B1673980) as a source of carbon and nitrogen in many microorganisms.
Trans-4-hydroxy-L-proline Epimerization to this compound
The formation of this compound predominantly occurs through the epimerization of trans-4-hydroxy-L-proline. researchgate.netnih.gov This reaction is a key initial step in the catabolic pathway of trans-4-hydroxy-L-proline, particularly in bacteria. cabidigitallibrary.org The process involves the inversion of the stereochemistry at the C-2 position of the pyrrolidine (B122466) ring, converting the L-isomer to the D-isomer and altering the orientation of the hydroxyl group from trans to cis. wikipedia.org This epimerization is a reversible reaction catalyzed by a specific enzyme. plos.org While this pathway is well-established in bacteria and archaea, it may also occur at a lower rate in animal tissues like the liver and kidneys. researchgate.netresearchgate.net
Role of Hydroxyproline 2-epimerase in this compound Formation
The enzyme responsible for the interconversion between trans-4-hydroxy-L-proline and this compound is Hydroxyproline 2-epimerase (EC 5.1.1.8). wikipedia.org This enzyme, also referred to as 4-hydroxyproline (B1632879) 2-epimerase, facilitates the epimerization at the α-carbon (C-2) of 4-hydroxyproline. wikipedia.orguniprot.org In microorganisms, this enzyme is a critical component of the metabolic pathway that allows for the utilization of trans-4-hydroxy-L-proline, a major constituent of collagen, as a nutrient source. nih.govcabidigitallibrary.org The systematic name for this enzyme is 4-hydroxyproline 2-epimerase, and it is classified under the family of isomerases, specifically racemases and epimerases that act on amino acids and their derivatives. wikipedia.org Some bacteria, archaea, and even trypanosomes possess this enzyme, highlighting its distribution across different life domains. researchgate.netwikipedia.org
d-Amino Acid Dehydrogenases and this compound Oxidation
Following its formation, this compound can be oxidized by d-Amino Acid Dehydrogenases (DADHs) . These enzymes catalyze the oxidative deamination of various D-amino acids. uniprot.org In Escherichia coli, the D-alanine dehydrogenase (DadA), a membrane-bound enzyme, has been shown to oxidize this compound. oup.comnih.gov This enzyme exhibits broad substrate specificity, acting on several D-amino acids and their analogs. uniprot.orgnih.gov The oxidation of this compound by DADH is a crucial step in its catabolism, leading to the formation of Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.govasm.org The activity of D-alanine dehydrogenase towards this compound provides further evidence for the role of this enzyme in the general metabolism of D-amino acids. nih.gov
Involvement of FAD-containing this compound Dehydrogenase
A specific FAD-containing this compound dehydrogenase is also involved in the oxidation of this compound. researchgate.nettandfonline.com This enzyme, encoded by the hypO gene in organisms like Sinorhizobium meliloti, functions as a homomeric protein with FAD as a prosthetic group. tandfonline.comdntb.gov.ua It catalyzes the conversion of this compound to Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.govasm.org Interestingly, this enzyme from S. meliloti also shows significant activity towards D-proline, suggesting a broader role in D-amino acid metabolism. tandfonline.com There are different types of this compound dehydrogenases, some being homomeric and containing only FAD, while others have a more complex heteromeric structure. cabidigitallibrary.orgtandfonline.com
Biosynthetic Routes in Specific Organisms
The presence and metabolic pathways of this compound have been identified in various organisms, indicating its role in their specific biological contexts.
This compound Occurrence in Daphnia pulex and Aeromonas veronii
This compound has been reported to be present in the water flea, Daphnia pulex , and the bacterium, Aeromonas veronii . nih.govinvivochem.cn In Daphnia magna, a related species, exposure to certain nanomaterials led to changes in the metabolome, with this compound being one of the identified metabolites. nsf.gov The presence of this compound suggests its involvement in the metabolic responses of these organisms to environmental stressors or as a standard component of their metabolism.
In the case of Aeromonas veronii, a bacterium found in aquatic environments, its ability to utilize various carbon sources is well-documented. nih.govscholaris.ca While the specific biosynthetic or degradation pathway of this compound in A. veronii is not fully detailed in the provided context, the genus Aeromonas is known for its diverse metabolic capabilities, including the utilization of amino acids and their derivatives. scholaris.ca The occurrence of this compound in this bacterium points towards its potential role in the ecological niche that A. veronii occupies. nih.govinvivochem.cn
Catabolism of Hydroxyproline in Sinorhizobium meliloti
The soil bacterium Sinorhizobium meliloti, known for its symbiotic relationship with alfalfa, can utilize various substrates for growth, including several isomers of hydroxyproline. nih.gov The catabolism of trans-4-hydroxy-L-proline in this organism involves its conversion to this compound, which is then further metabolized. nih.gov
HypO, HypD, and HypH Proteins in this compound Conversion to α-Ketoglutarate
The conversion of this compound to the central metabolite α-ketoglutarate in S. meliloti is a three-step enzymatic process involving the proteins HypO, HypD, and HypH. nih.govgrafiati.com This pathway is crucial for the utilization of hydroxyproline as a carbon and nitrogen source. nih.gov
The initial step is catalyzed by the HypO protein, a FAD-containing D-amino acid dehydrogenase. nih.govtandfonline.com HypO oxidizes this compound to yield Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.govgrafiati.com Subsequently, the HypD protein, which functions as a Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase, catalyzes the deamination of this intermediate to produce α-ketoglutarate semialdehyde. nih.govasm.org The final step in this catabolic sequence is the conversion of α-ketoglutarate semialdehyde to α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the enzyme HypH, an α-ketoglutarate semialdehyde dehydrogenase. nih.govgrafiati.com
The crystal structure of HypD has been resolved, revealing it to be a member of the N-acetylneuraminate lyase subfamily of the (α/β)₈ protein family. nih.govebi.ac.uk The function of these enzymes is supported by the observation that mutations in the corresponding hypD, hypO, and hypH genes impair the growth of S. meliloti on trans-4-L-hydroxyproline as the sole carbon source. asm.org A hypD-null mutant is unable to grow, while hypO and hypH mutants exhibit significantly reduced growth rates. asm.org
| Enzyme | Gene | Function | Substrate | Product |
| HypO | hypO | D-amino acid dehydrogenase | This compound | Δ¹-pyrroline-4-hydroxy-2-carboxylate |
| HypD | hypD | Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase | Δ¹-pyrroline-4-hydroxy-2-carboxylate | α-Ketoglutarate semialdehyde |
| HypH | hypH | α-Ketoglutarate semialdehyde dehydrogenase | α-Ketoglutarate semialdehyde | α-Ketoglutarate |
Transcriptional Analysis of hyp Gene Cluster during Hydroxyproline Catabolism
The genes responsible for hydroxyproline catabolism in S. meliloti are organized in a cluster of 14 hyp genes. nih.govresearchgate.net Transcriptional analyses have revealed that these genes are arranged in five operons: hypR, hypD, hypH, hypST, and hypMNPQO(RE)XYZ. tandfonline.comresearchgate.net The expression of these operons is under the negative control of the transcriptional regulator HypR, which belongs to the GntR/FadR family of repressors. asm.orgapsnet.org
The repression exerted by HypR is alleviated in the presence of hydroxyproline. asm.org Notably, this compound, the initial catabolite of trans-4-L-hydroxyproline, is a more potent inducer of the hyp gene expression than trans-4-L-hydroxyproline itself. nih.govasm.org This indicates a finely tuned regulatory mechanism that responds to the presence of the metabolic pathway's substrate and key intermediates. The hypMNPQ genes encode an ABC-type transport system responsible for the uptake of both trans-4-L-hydroxyproline and this compound. nih.govapsnet.org The hypRE genes encode an epimerase that converts trans-4-L-hydroxyproline into this compound within the bacterial cytoplasm. nih.govgrafiati.com The coordinated regulation of these transport and catabolic genes ensures the efficient utilization of hydroxyproline by S. meliloti.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches provide powerful strategies for the stereoselective synthesis of complex molecules like this compound, leveraging the high selectivity of enzymes.
Enzyme-catalyzed Hydrolysis of Racemic Mixtures
A key chemoenzymatic method for producing this compound involves the kinetic resolution of a racemic precursor using lipases. researchgate.net Specifically, Candida antarctica lipase (B570770) B (CALB) has been shown to be a highly effective biocatalyst for this purpose. researchgate.netresearchgate.net
The process starts with a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. CALB selectively catalyzes the hydrolysis of the (S)-enantiomer of this racemic ester with exceptional enantioselectivity, achieving over 99.5% enantiomeric excess at a conversion rate of 51%. researchgate.net This enzymatic resolution allows for the separation of the unreacted (R)-enantiomer, which serves as the precursor for this compound. researchgate.net Furthermore, CALB has been utilized to resolve diastereomeric mixtures of 4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl esters, yielding this compound with a high diastereomeric excess ranging from 93% to over 99.5%. researchgate.net
| Enzyme | Substrate | Selectivity | Product of Interest |
| Candida antarctica lipase B (CALB) | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | Enantioselective hydrolysis of the (S)-enantiomer | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester |
| Candida antarctica lipase B (CALB) | Diastereomeric mixture of 4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl esters | Diastereoselective resolution | This compound |
Regioselective Hydrogenation in this compound Synthesis
Following the enzymatic resolution, the synthesis of this compound proceeds through a regioselective hydrogenation step. researchgate.net The isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester is subjected to hydrogenation, which selectively reduces the ketone group at the C-4 position. researchgate.netresearchgate.net
This reduction yields (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester with a high yield of 98%. researchgate.net The final step to obtain this compound involves the hydrolysis of the ester and N-(alkoxycarbonyl) groups of this hydrogenated product. This hydrolysis reaction also proceeds in high yield (98%) and results in the desired this compound with a diastereomeric excess of 96%. researchgate.net This combined enzymatic resolution and regioselective chemical transformation highlights an efficient pathway for the synthesis of this specific diastereomer of hydroxyproline. researchgate.netresearchgate.net
| Reaction Step | Starting Material | Key Reagent/Catalyst | Product | Yield | Diastereomeric Excess |
| Regioselective Hydrogenation | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | Hydrogen | (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester | 98% | N/A |
| Hydrolysis | (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester | N/A | This compound | 98% | 96% |
Metabolism and Catabolism of Cis 4 Hydroxy D Proline
Pathways in Microorganisms
In bacteria, the catabolism of trans-4-hydroxy-L-proline proceeds through a series of enzymatic reactions that ultimately yield α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle. cabidigitallibrary.orgresearchgate.net This pathway involves the initial conversion of the L-isomer to the D-isomer, cis-4-Hydroxy-D-proline, which then undergoes further degradation.
The initial step in the bacterial catabolism of trans-4-hydroxy-L-proline is its epimerization to this compound. nih.govasm.org This reaction is catalyzed by the enzyme hydroxyproline (B1673980) 2-epimerase. nih.govcabidigitallibrary.org In Sinorhizobium meliloti, this enzyme is encoded by the hypRE gene, which is part of the hyp gene cluster responsible for hydroxyproline metabolism. nih.govasm.org The uptake of trans-4-hydroxy-L-proline into the bacterial cell is facilitated by a dedicated ABC-type transport system, encoded by the hypMNPQ genes. nih.govasm.org Once inside the cytoplasm, the epimerase acts on trans-4-hydroxy-L-proline to produce this compound, the substrate for the subsequent enzymatic steps. nih.govgrafiati.com
Following its formation, this compound is oxidized to Δ1-pyrroline-4-hydroxy-2-carboxylate (HPC). nih.govasm.org This reaction is carried out by a D-hydroxyproline dehydrogenase, which is a flavin-containing enzyme. nih.govasm.org In S. meliloti, the protein responsible for this step is HypO, which functions as a D-amino acid dehydrogenase. nih.govasm.org This enzyme was previously referred to as cis-4-D-Hyp oxidase. nih.govasm.org The product of this reaction, HPC, is an unstable intermediate that is immediately used in the next step of the pathway. nih.gov
The subsequent step in the catabolic pathway is the deamination of Δ1-pyrroline-4-hydroxy-2-carboxylate (HPC) to α-ketoglutarate semialdehyde (α-KGSA) and ammonia. nih.govasm.org This reaction is catalyzed by the enzyme Δ1-pyrroline-4-hydroxy-2-carboxylate deaminase, also known as HypD or HPC deaminase. nih.govnih.govvulcanchem.com The hypD gene is essential for the catabolism of hydroxyproline, as demonstrated by the inability of hypD-null mutants to grow on trans-4-L-Hyp as a carbon source. nih.govasm.org Purified HypD from S. meliloti has been shown to catalyze the conversion of HPC to α-KGSA. nih.govasm.org The crystal structure of HypD reveals it to be a member of the N-acetylneuraminate lyase subfamily of the (α/β)8 protein family. nih.govasm.orggrafiati.com
The product of the HypD-catalyzed reaction, α-ketoglutarate semialdehyde (α-KGSA), is then oxidized to α-ketoglutarate, a central metabolite that can enter the TCA cycle. nih.govcabidigitallibrary.org This final step is catalyzed by α-ketoglutarate semialdehyde dehydrogenase (α-KGSADH), encoded by the hypH gene in S. meliloti. nih.gov The HypH protein has been shown to function as an α-KGSADH in vitro. nih.gov
Table 1: Key Enzymes in the Bacterial Catabolism of trans-4-hydroxy-L-proline to α-Ketoglutarate
| Enzyme | Gene (in S. meliloti) | Reaction |
|---|---|---|
| Hydroxyproline 2-epimerase | hypRE | trans-4-hydroxy-L-proline → cis-4-Hydroxy-D-proline |
| cis-4-Hydroxy-D-proline dehydrogenase | hypO | cis-4-Hydroxy-D-proline → Δ1-pyrroline-4-hydroxy-2-carboxylate |
| Δ1-pyrroline-4-hydroxy-2-carboxylate deaminase | hypD | Δ1-pyrroline-4-hydroxy-2-carboxylate → α-Ketoglutarate semialdehyde |
| α-Ketoglutarate semialdehyde dehydrogenase | hypH | α-Ketoglutarate semialdehyde → α-Ketoglutarate |
This compound dehydrogenase, encoded by the hypO gene in S. meliloti, plays a pivotal role in the bacterial metabolism of hydroxyproline. researchgate.nettandfonline.com This FAD-containing enzyme with a homomeric structure catalyzes the oxidation of this compound to Δ1-pyrroline-4-hydroxy-2-carboxylate. researchgate.nettandfonline.com Interestingly, the enzyme from S. meliloti also exhibits significant activity with D-proline, suggesting a potential role in D-proline metabolism as well. researchgate.nettandfonline.com In contrast, D-hydroxyproline dehydrogenases from Pseudomonas putida and Pseudomonas aeruginosa show high specificity for D-hydroxyproline. nih.gov The structural differences between these enzymes, with the P. putida enzyme being homomeric and the P. aeruginosa enzyme having a novel heterododecameric structure, suggest a convergent evolution of the L-hydroxyproline degradation pathway in these bacteria. nih.govvulcanchem.com
Table 2: Properties of this compound Dehydrogenases from Different Bacteria
| Organism | Enzyme Name | Structure | Prosthetic Group(s) | Substrate Specificity |
|---|---|---|---|---|
| Sinorhizobium meliloti | HypO | Homomeric | FAD | cis-4-Hydroxy-D-proline, D-proline |
| Pseudomonas putida | D-hydroxyproline dehydrogenase | Homomeric | FAD | D-hydroxyproline |
| Pseudomonas aeruginosa | D-hydroxyproline dehydrogenase | Heterododecameric (α4β4γ4) | FAD, FMN, [2Fe-2S] cluster | D-hydroxyproline |
Conversion to α-Ketoglutarate Semialdehyde and α-Ketoglutarate
Interaction with Proline Metabolic Enzymes
While the catabolic pathway for hydroxyproline is distinct from that of proline, there are some interactions between this compound and proline metabolic enzymes. For instance, the bifunctional enzyme Proline Utilization A (PutA), which catalyzes the oxidation of L-proline to L-glutamate, can be inhibited by proline stereoisomers and analogs, including this compound. nih.gov High-resolution crystal structures of PutA have shown that this compound can bind to the L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) active site of the enzyme. nih.gov However, activity assays indicate that these compounds are weak inhibitors with millimolar inhibition constants. nih.gov In Escherichia coli, membrane fractions containing D-alanine dehydrogenase, an enzyme also involved in D-proline metabolism, have been shown to catalyze the oxidation of this compound. oup.com
Substrate Specificity of D-Alanine Dehydrogenase with this compound
D-alanine dehydrogenase from Escherichia coli is known for its role in the oxidative deamination of D-amino acids. uniprot.org This enzyme exhibits broad substrate specificity, with its primary substrate being D-alanine. uniprot.org However, research has shown that it can also oxidize other D-amino acids and their analogs. uniprot.orgoup.com
Notably, this compound has been identified as a substrate for D-alanine dehydrogenase. uniprot.orgoup.comchemdad.comalfa-chemistry.com The enzyme's ability to act on this compound highlights its metabolic versatility. uniprot.orgoup.com Studies on membrane fractions of E. coli have demonstrated that the specific activity of the enzyme, when acting on various substrates, correlates with its activity on D-alanine. oup.com This suggests a general role for D-alanine dehydrogenase in the metabolism of D-amino acids and their analogs, including this compound. oup.com
In Sinorhizobium meliloti, the HypO protein, which functions as a this compound dehydrogenase, also shows significant activity with D-proline. ebi.ac.uktandfonline.com This dual specificity further underscores the interconnectedness of D-amino acid metabolic pathways. ebi.ac.uktandfonline.com
Binding and Inhibition of L-Glutamate-γ-semialdehyde Dehydrogenase (GSALDH) by this compound
L-Glutamate-γ-semialdehyde dehydrogenase (GSALDH), also known as ALDH4A1, is a key enzyme in proline catabolism, catalyzing the oxidation of L-glutamate-γ-semialdehyde to L-glutamate. nih.govnih.gov This enzyme is subject to inhibition by various proline stereoisomers and analogs, including this compound. nih.govnih.govebi.ac.ukresearchgate.net
Structural Analysis of this compound Binding to GSALDH Active Site
High-resolution crystal structures of the bifunctional enzyme Proline Utilization A (PutA) from Sinorhizobium meliloti have provided detailed insights into how proline-like molecules bind to the GSALDH active site. nih.govnih.gov These studies have revealed that this compound binds within the GSALDH active site. nih.govnih.govebi.ac.ukresearchgate.net
The binding analysis shows a conserved recognition mode for the carboxylate group of the inhibitors. nih.govnih.govebi.ac.uk However, the orientation of the pyrrolidine (B122466) ring differs between D- and L-isomers, leading to distinct hydrogen bonding environments. nih.govnih.govebi.ac.ukresearchgate.net In the complex with this compound, strong electron density for the cofactor NAD+ was also observed in the active site. nih.gov These structural details are valuable for understanding the molecular basis of inhibitor recognition and could aid in the development of specific inhibitors for proline metabolism. nih.gov
Kinetic Characterization of GSALDH Inhibition by this compound
Kinetic studies have been conducted to characterize the inhibition of GSALDH by this compound and other proline analogs. These assays have shown that these compounds, including this compound, are generally weak inhibitors, with inhibition constants in the millimolar range. nih.govnih.govebi.ac.uk
A surprising finding from kinetic measurements is that the inhibition by these proline analogs, despite them occupying the aldehyde binding site, is uncompetitive. nih.govnih.govebi.ac.uk Uncompetitive inhibition suggests that the inhibitor may bind to a remote site on the enzyme or to the enzyme-NADH complex. nih.govnih.govebi.ac.uk This discrepancy between structural data (showing binding at the active site) and kinetic data highlights the complexity of the inhibition mechanism. nih.govnih.gov
In a study on mouse ALDH4A1, this compound was found to be a very weak inhibitor, with an approximate inhibition constant of 10 mM or greater. wiley.com
Table 1: Inhibition of L-Glutamate-γ-semialdehyde Dehydrogenase (GSALDH) by Proline Analogs
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Source |
| This compound | Uncompetitive | Millimolar range | nih.govnih.govebi.ac.uk |
| This compound | Weak | ~10 mM or greater | wiley.com |
| L-proline | Competitive | 1.9 mM | wiley.com |
| trans-4-Hydroxy-L-proline | Competitive | 0.7 mM | wiley.com |
Transport Systems for Hydroxyproline Isomers
The uptake of hydroxyproline isomers into bacterial cells is facilitated by specific transport systems. These systems exhibit varying affinities for different isomers, playing a crucial role in their metabolism.
ABC-type Transport Systems (e.g., HypMNPQ) and this compound Uptake
In the legume endosymbiont Sinorhizobium meliloti, an ABC-type transport system, designated HypMNPQ, is dedicated to the uptake of hydroxyproline. apsnet.orgnih.govgrafiati.com This transport system is encoded by the hypMNPQ gene cluster. apsnet.orgnih.gov The expression of the hypM gene, and by extension the entire hypMNPQ operon, is induced by the presence of both trans-4-hydroxy-L-proline and this compound. apsnet.orgnih.govgrafiati.com This induction is regulated by a repressor protein, HypR. apsnet.orgnih.govgrafiati.com
The HypMNPQ system is essential for the efficient transport of these compounds, as demonstrated by the inability of a mutant strain lacking these genes (ΔhypMNPQ) to effectively grow on or transport trans-4-hydroxy-L-proline. apsnet.orgnih.govgrafiati.com Furthermore, the HypMNPQ transporter is also involved in the transport of D-proline. ebi.ac.uknih.gov
Comparative Affinity of Transport Systems for Hydroxyproline Isomers
While the HypMNPQ transport system in S. meliloti is induced by both trans-4-hydroxy-L-proline and this compound, its affinity for these isomers differs. apsnet.org Kinetic studies and competition assays suggest that the transport system has a greater affinity for trans-4-hydroxy-L-proline compared to this compound. apsnet.org This is consistent with findings in Pseudomonas putida, where the transport system for hydroxyproline also shows a much higher affinity for the trans isomer. apsnet.org
Advanced Synthetic Methodologies for Cis 4 Hydroxy D Proline and Derivatives
Chemodivergent Synthesis from Epoxides
A notable advancement in the synthesis of cis-4-hydroxyproline analogs is a chemodivergent method starting from a mix of diastereomerically enriched epoxides. rsc.orgdigitellinc.com This strategy uniquely transforms a mixture of stereoisomers into an easily separable mixture where the desired product is a single stereoisomer. rsc.org
The core of this methodology involves the reaction of a mixture of cis and trans epoxides in the presence of Lewis and Brønsted acids, such as trifluoromethanesulfonic acid (TfOH). rsc.org The reaction exhibits a divergent outcome based on the epoxide's stereochemistry:
The cis-epoxide cyclizes to form the desired cis-4-hydroxyproline derivative. rsc.org
The trans-epoxide , under the same conditions, does not yield the corresponding trans-4-hydroxyproline. Instead, it is converted into other products, such as a ketone or an α-aminolactone. rsc.orgrsc.org
This chemodivergence is proposed to be controlled by hydrogen bonding within the protonated intermediate of the cis-epoxide. digitellinc.comrsc.org Density Functional Theory (DFT) calculations have supported this hypothesis, showing that for the protonated proline intermediate, the cis isomer is thermodynamically favored by a significant margin (6.37 kcal mol⁻¹), whereas for the final deprotonated product, the trans isomer is slightly more stable (by 1.31 kcal mol⁻¹). rsc.org The favorable H-bonding interaction in the cis-intermediate between the ester and the sulfonamide N–H lowers the energy barrier for the nucleophilic attack by the sulfonamide nitrogen, facilitating the closure of the pyrrolidine (B122466) ring to exclusively form the cis-product. rsc.org This method represents the first synthetic route to access cis-4-hydroxyproline analogs with two alkyl substituents at the 5-position. rsc.org
Table 1: Chemodivergent Reaction of Epoxide Diastereomers This table illustrates the different products obtained from cis and trans epoxide precursors under acidic conditions, as described in the research.
| Starting Epoxide Stereoisomer | Key Reaction Intermediate | Final Product(s) |
| cis-Epoxide | cis-II (Carbocation) | cis-4-Hydroxyproline derivative |
| trans-Epoxide | trans-II (Carbocation) | Ketone or α-aminolactone |
Stereoselective Conversions from Other Proline Analogs
cis-4-Hydroxy-D-proline can be synthesized stereoselectively from readily available proline analogs, most notably from trans-4-hydroxy-L-proline. This conversion relies on an inversion of configuration at the C4 position of the pyrrolidine ring.
A practical, high-yielding procedure has been developed to convert N-protected-trans-4-hydroxy-L-proline into the corresponding cis-4-hydroxy-L-proline derivative. researchgate.net A similar principle is applied for the D-proline series. The key steps involve:
N-Acylation: The amino group of trans-4-hydroxy-L-proline is first protected, for instance, with an acyl group. researchgate.net
Lactone Formation: The N-acyl-trans-4-hydroxy-L-proline is treated with a reagent like acetic anhydride (B1165640). This induces an intramolecular esterification (lactonization) that proceeds with an inversion of stereochemistry at the C4 position, forming an N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one. The formation of this bicyclic lactone with an (R)-absolute configuration at C4 may be explained by the formation of an intermediate mesoionic compound. researchgate.net
Lactone Cleavage: The resulting lactone is then subjected to acidic cleavage (hydrolysis), which opens the lactone ring to yield N-acyl-cis-4-hydroxy-D-proline. researchgate.net Subsequent removal of the N-acyl group provides the final this compound.
Another reported method involves the intramolecular Mitsunobu esterification of N-tBoc-trans-4-hydroxy-L-proline using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) in THF to form the N-tBoc-cis-proline lactone. biorxiv.org This lactone is then hydrolyzed in a single step with hydrochloric acid to yield cis-4-hydroxy-proline. biorxiv.org These methods are advantageous as they start from an inexpensive, commercially available amino acid and proceed with high stereochemical control.
Synthesis of Protected this compound Derivatives (e.g., Boc-cis-4-hydroxy-D-proline)
The protection of the amino group of this compound, particularly with the tert-butyloxycarbonyl (Boc) group, is essential for its use as a building block in peptide synthesis and for the creation of complex molecules like PROTAC linkers and antibody-drug conjugates (ADCs). medchemexpress.comchemimpex.com N-Boc-cis-4-hydroxy-D-proline is a stable, versatile derivative that can be used in various coupling reactions. chemimpex.comchemscene.com
A common synthetic route involves the direct reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). A patented process for a similar compound, N-Boc-cis-4-hydroxyproline methyl ester, details a sequential approach where the amino group is first protected followed by esterification of the carboxylic acid. google.com The synthesis of N-Boc-cis-4-hydroxy-D-proline typically proceeds as follows:
Reaction Setup: this compound is dissolved in a suitable solvent mixture, often involving an organic solvent like dichloromethane (B109758) and water to facilitate the dissolution of the amino acid and reagents. google.com
Boc Protection: A base, such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), is added to the solution. google.com Boc anhydride is then introduced, often slowly or portion-wise, to react with the secondary amine of the proline ring.
Workup and Isolation: After the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC), the product is isolated. google.com This typically involves an aqueous workup to remove unreacted reagents and salts, followed by extraction of the Boc-protected product into an organic solvent, drying, and concentration under reduced pressure to yield the final white solid product. google.com
Table 2: Typical Reagents for Boc Protection of this compound This table summarizes the key components used in the synthesis of N-Boc-cis-4-hydroxy-D-proline.
| Reagent/Component | Function | Example |
| Starting Material | Amino acid to be protected | This compound |
| Protecting Agent | Introduces the Boc group | Di-tert-butyl dicarbonate (Boc)₂O |
| Base | Activates the amino group/neutralizes acid | DMAP, NaHCO₃, Na₂CO₃ |
| Solvent | Dissolves reactants | Dichloromethane, Tetrahydrofuran, Water |
Multi-step Synthesis of Conformationally Restricted PNA Monomers
This compound serves as a valuable chiral starting material for the synthesis of complex, conformationally restricted peptide nucleic acid (PNA) monomers. PNAs are synthetic DNA mimics with a peptide-like backbone that can hybridize with high affinity and specificity to natural nucleic acids. researchgate.net
The rigid, cyclic structure of the proline derivative is used to pre-organize the PNA backbone, which can enhance its binding properties. researchgate.netacs.org A notable example is the synthesis of a novel pyrrolidine PNA adenine (B156593) monomer, which was achieved in 13 steps starting from this compound. researchgate.net
The key advantage of using this proline derivative is that its inherent stereochemistry and cyclic nature introduce two chiral centers into the PNA backbone, restricting its conformational freedom. acs.org This restriction can lead to more favorable binding thermodynamics when the PNA oligomer hybridizes with a complementary DNA or RNA strand. A fully modified PNA decamer containing the adenine monomer derived from this compound demonstrated improved binding affinity toward both complementary DNA and RNA oligonucleotides when compared to the parent, more flexible PNA. researchgate.net The multi-step synthesis involves a series of protection, activation, and coupling reactions to build the final PNA monomer, which can then be incorporated into PNA oligomers.
Role of Cis 4 Hydroxy D Proline in Peptide and Protein Research
Incorporation into Peptide Structures
The incorporation of cis-4-Hydroxy-D-proline into a peptide chain has a profound impact on its conformation. Proline and its derivatives are unique among amino acids because their side chain is covalently bonded to the backbone nitrogen atom, creating a pyrrolidine (B122466) ring. nih.gov This cyclic nature severely restricts the conformational freedom of the peptide backbone. nih.govtandfonline.com
The stereochemistry of the hydroxyl group in this compound influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. nih.govraineslab.com The cis conformation of the peptide bond preceding a proline residue is significantly more populated than for other amino acids. nih.gov The presence of a 4-substituent, such as the hydroxyl group in this compound, can further bias this equilibrium. nih.govraineslab.com This ability to enforce a specific conformation is a powerful tool for researchers designing peptides with defined secondary structures. chemimpex.com For instance, the introduction of such modified prolines can stabilize turns in a peptide sequence, which is a common structural motif involved in molecular recognition and biological activity. nih.gov
The stability of peptides can also be enhanced by the incorporation of this compound. The rigid structure imparted by the pyrrolidine ring can reduce the entropic penalty associated with folding, thereby stabilizing the desired conformation. studfile.net This increased stability can make the resulting peptides more resistant to enzymatic degradation, a desirable property for therapeutic applications.
Table 1: Conformational Effects of Proline Derivatives
| Proline Derivative | Key Conformational Influence | Impact on Stability |
|---|---|---|
| Proline | Restricts backbone flexibility; promotes cis-trans isomerization. nih.gov | Can act as a "structure-breaker" in α-helices and β-sheets but is key for turns and collagen helices. nih.gov |
| ***cis*-4-Hydroxy-D-proline** | Enforces specific ring pucker and influences the preceding cis-trans peptide bond equilibrium. nih.govraineslab.com | Can enhance thermal and enzymatic stability by pre-organizing the peptide backbone. chemimpex.comstudfile.net |
| ***trans*-4-Hydroxy-L-proline** | Crucial for the stability of the collagen triple helix through stereoelectronically-driven interactions. wisc.edu | Significantly increases the melting temperature of collagen mimics compared to unsubstituted proline. wisc.edu |
This compound is a valuable component in the synthesis of cyclic peptides. chemimpex.comchemimpex.com The conformational constraints it imposes can facilitate the cyclization process by pre-organizing the linear peptide precursor into a conformation that is favorable for ring closure. This can lead to higher yields and improved efficiency in the synthesis of these complex molecules. Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts, making them attractive candidates for drug development. chemimpex.com
Influence on Peptide Conformation and Stability
Protein Engineering Applications
Protein engineering aims to create novel proteins with desired properties or to modify existing ones to enhance their functionality. This compound serves as a tool in this endeavor by allowing for precise modifications to protein structure.
By strategically replacing standard proline residues with this compound, scientists can introduce new structural features into a protein. nih.gov This is often achieved through a method known as "proline editing," where a hydroxyproline (B1673980) is incorporated during solid-phase peptide synthesis and then chemically modified. nih.gov This allows for the site-specific introduction of diverse functionalities. nih.gov
The unique stereochemistry of this compound can alter the local conformation of the protein backbone, which in turn can affect substrate binding, catalytic activity, or protein-protein interactions. For example, modifying the pucker of the proline ring or the cis-trans isomer ratio of a key peptide bond can fine-tune the active site of an enzyme or the binding interface of a receptor. researchgate.net This approach has been used to probe structure-function relationships and to engineer proteins with enhanced catalytic efficiency or altered substrate specificity. researchgate.net
Research on Collagen Mimics and Biomaterials
Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, which is rich in proline and hydroxyproline. nih.govnih.gov Research into collagen mimetic peptides (CMPs) and collagen-based biomaterials is a burgeoning field with significant potential in medicine.
This compound has been investigated for its role in the design of biomaterials for tissue engineering and regenerative medicine. chemimpex.com In some studies, it has been used as an inhibitor of collagen synthesis to probe the mechanisms of extracellular matrix formation. ntu.edu.twwiley.comnih.gov For instance, its addition to cell cultures can interfere with the proper folding of pro-collagen, thereby preventing the formation of a stable triple helix. This inhibitory effect is a valuable tool for understanding the role of collagen in processes like cell differentiation and tissue development. ntu.edu.twwiley.com
Conversely, the incorporation of proline derivatives into synthetic collagen-mimetic peptides is a key strategy for creating novel biomaterials. studfile.net By controlling the sequence and composition of these peptides, including the use of various hydroxyproline isomers, researchers can design materials with specific mechanical properties and biological activities. pku.edu.cnnih.gov These engineered biomaterials can serve as scaffolds that support cell growth and guide tissue regeneration, with potential applications in wound healing and the repair of connective tissues. studfile.netnih.gov The ability of this compound to modulate peptide conformation allows for the fine-tuning of the stability and bio-functionality of these collagen-based materials. pku.edu.cn
Pharmacological and Biomedical Research Applications of Cis 4 Hydroxy D Proline
Drug Discovery and Development
cis-4-Hydroxy-D-proline serves as a crucial building block in the synthesis of novel pharmaceutical compounds. chemimpex.com Its structural properties are leveraged to create drug candidates with enhanced stability, bioactivity, and selectivity. chemimpex.com The incorporation of this unnatural amino acid can influence the conformation of peptides and peptidomimetics, which is a key factor in their interaction with biological targets. mdpi.com
The derivative Boc-cis-4-hydroxy-D-proline is widely used in the synthesis of peptide-based therapeutics. chemimpex.com Its distinct structure helps in the formation of secondary structures within peptides, which can lead to improved biological activity and specificity. chemimpex.com Researchers utilize this compound as a building block, particularly in the creation of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility during the complex process of peptide synthesis. chemimpex.com Furthermore, this compound hydrochloride is employed as a non-cleavable linker in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs). glpbio.com
This compound has shown promise in the development of new drug candidates, especially in the fields of oncology and inflammation. chemimpex.com Its ability to mimic natural amino acids while conferring unique structural constraints makes it a valuable component for medicinal chemists aiming to optimize lead compounds. chemimpex.com Derivatives of D-proline, including those based on the cis-4-hydroxy scaffold, have been designed to selectively inhibit enzymes like matrix metalloproteases (MMPs), which are validated targets in cancer drug discovery. mdpi.com The development of MMP inhibitors is a key strategy in cancer research as these enzymes are involved in tumor progression. mdpi.comnih.gov The L-isomer, cis-4-Hydroxy-L-proline, has also been investigated for its anticancer activity, with studies suggesting it may inhibit the growth of certain tumors by affecting collagen production. targetmol.com
The unique properties of this compound make it a useful component in the design of drugs aimed at treating neurological disorders. chemimpex.com It is used in the synthesis of pharmaceutical compounds that target the nervous system due to its ability to mimic natural amino acids and potentially cross the blood-brain barrier. chemimpex.commolnova.com Research has shown that L-proline derivatives, including this compound, can act as weak anticonvulsants on their own but are capable of potentiating the anticonvulsant effects of other drugs like vigabatrin. thieme-connect.com This suggests a role for these compounds in modulating neuronal activity and offers a potential avenue for developing new therapies for conditions such as epilepsy. thieme-connect.com
Role in Designing Novel Drug Candidates (e.g., Anti-cancer and Anti-inflammatory Agents)
Enzyme Inhibition Studies
The constrained conformation of the this compound scaffold is particularly useful for designing selective enzyme inhibitors. The specific orientation of its functional groups allows for precise interactions within the active sites of target enzymes.
Matrix metalloproteases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. mdpi.com Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular conditions. mdpi.com Consequently, MMPs are significant targets for therapeutic intervention. D-proline derivatives, including those synthesized from this compound, have been developed as MMP inhibitors. mdpi.com The design of these inhibitors focuses on achieving high selectivity for specific MMPs to avoid off-target effects that have hindered the clinical success of broad-spectrum MMP inhibitors. mdpi.com
Research has focused on developing this compound-based inhibitors that are selective for specific MMPs, such as MMP-2 (Gelatinase-A) and MMP-13 (Collagenase-3), which are key targets in cancer and arthritis, respectively. mdpi.com A study involving fifty-six compounds derived from this compound demonstrated effective inhibition of MMP-2 and MMP-13. mdpi.com The (2R,4R) configuration of this compound was found to be crucial for potent and selective binding activity. mdpi.com These compounds showed good selectivity against MMP-7 and more variable inhibition of MMP-1 and MMP-3, depending on the specific chemical modifications. mdpi.com The development of D-proline-derived hydroxamic acids has led to the identification of sub-nanomolar inhibitors with high selectivity for MMP-2 over the structurally similar MMP-9. nih.gov
Table 1: Inhibition of Matrix Metalloproteases by cis-4-Hydroxy-D-proline Derivatives This table summarizes in vitro inhibition data for various MMPs by compounds derived from this compound. The data highlights the effective inhibition of MMP-2 and MMP-13.
| Target Enzyme | Inhibition Result | Selectivity Profile | Reference |
| MMP-1 (Collagenase-1) | Variable Inhibition | Dependent on functional groups at position 4. | mdpi.com |
| MMP-2 (Gelatinase-A) | Effective Inhibition | Good selectivity over MMP-7. Some derivatives show high selectivity (up to 730-fold) over MMP-9. | mdpi.comnih.gov |
| MMP-3 (Stromelysin) | Variable Inhibition | Dependent on functional groups at position 4. | mdpi.com |
| MMP-7 (Matrilysin) | Good Selectivity | The developed class of compounds shows good selectivity towards MMP-7. | mdpi.com |
| MMP-13 (Collagenase-3) | Effective Inhibition | The developed class of compounds effectively inhibits MMP-13. | mdpi.com |
Matrix Metalloprotease (MMP) Inhibition
Impact of Stereochemistry on Inhibitory Activity
The stereochemistry of the 4-hydroxyproline (B1632879) molecule is a critical determinant of its inhibitory activity against various enzymes. Research has consistently shown that the cis or trans configuration of the hydroxyl group, in combination with the D- or L-configuration of the alpha-carbon, dictates the molecule's ability to bind to and inhibit enzyme function.
In the context of matrix metalloproteinase (MMP) inhibitors, the relative cis-configuration of hydrophobic groups attached to the pyrrolidine (B122466) scaffold has proven to be crucial for both binding activity and selectivity. mdpi.com Specifically, compounds derived from (2R,4R)-4-hydroxy-D-proline, which corresponds to this compound, were found to be more potent inhibitors of MMP-13 than their analogues with a (2S,4R) or (2S) scaffold. mdpi.com This highlights the importance of the cis stereochemistry in directing the appendages on the pyrrolidine ring into specific clefts within the enzyme's binding site. mdpi.com
Conversely, studies on the enzyme ALDH4A1, which is involved in proline and hydroxyproline (B1673980) catabolism, have demonstrated a preference for L-stereoisomers. wiley.com For instance, trans-4-hydroxy-L-proline was the most potent inhibitor among the stereoisomers tested, with a competitive inhibition constant (Ki) of 0.7 mM, followed by L-proline (Ki = 1.9 mM). wiley.com In contrast, this compound and other D-stereoisomers were found to be very weak inhibitors, with Ki values of 10 mM or greater. wiley.com Crystal structures of ALDH4A1 complexed with trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline revealed that the preference for the L-stereoisomer is due to a specific hydrogen bond between the inhibitor's amine group and a serine residue in the enzyme's anchor loop. wiley.com This interaction is absent with the D-stereoisomer due to a different orientation of the pyrrolidine ring. wiley.com
Table 1: Inhibition of MmALDH4A1 by Proline and 4-Hydroxyproline Stereoisomers
| Inhibitor | Inhibition Constant (Ki) | Inhibition Model |
|---|---|---|
| trans-4-hydroxy-L-proline (THLP) | 0.7 mM | Competitive |
| L-proline | 1.9 mM | Competitive |
| trans-4-hydroxy-D-proline (THDP) | 9 mM | Uncompetitive |
| cis-4-hydroxy-D-proline | > 10 mM | Competitive |
| cis-4-hydroxy-L-proline | > 10 mM | Competitive |
| D-proline | > 10 mM | Competitive |
Data sourced from kinetic assays using mouse ALDH4A1 (MmALDH4A1) with L-P5C as the variable substrate. wiley.com
Metallo-β-lactamase Inhibition
The rise of antibiotic-resistant bacteria presents a significant global health threat, with metallo-β-lactamases (MBLs) being a major contributor to this resistance. mdpi.comamr-insights.eu These zinc-dependent enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective. amr-insights.eunih.govnih.gov Consequently, the development of MBL inhibitors is a critical area of research to combat antibiotic resistance. mdpi.comnih.gov
While no clinically useful MBL inhibitors are currently available, D-proline derivatives have emerged as a promising scaffold for their design. mdpi.com The conformational constraint of the pyrrolidine ring in D-proline derivatives allows for the precise positioning of functional groups to interact with the MBL active site. mdpi.com Research has shown that D-proline derivatives can effectively coordinate the two zinc ions in the MBL catalytic site through functionalities like thiolate and carboxylate groups. mdpi.com
The stereochemistry of these inhibitors plays a pivotal role in their efficacy. For example, studies on captopril (B1668294) stereoisomers have revealed that D-captopril exhibits a higher structural similarity to the hydrolyzed product of penicillin compared to L-captopril, influencing its binding to the MBL IMP-1. mdpi.com This underscores the importance of the D-configuration in designing effective MBL inhibitors. Although direct studies focusing solely on this compound as an MBL inhibitor are limited in the provided context, the established importance of the D-proline scaffold and the influence of stereochemistry strongly suggest its potential as a building block for novel MBL inhibitors. mdpi.com The development of such inhibitors requires achieving selective inhibition of MBLs without affecting other structurally similar human enzymes. mdpi.com
Role in Protein Misfolding Diseases
Protein misfolding and aggregation are implicated in a range of debilitating human disorders. The unique conformational properties of proline and its derivatives, including this compound, make them valuable tools for studying and potentially influencing these processes. Proline-rich regions in proteins are known to create specific secondary structures like β- and γ-turns and loops, which are often crucial for protein-protein interactions. mdpi.com Some proline-rich peptides have demonstrated the ability to modulate the formation of amyloid structures, which are hallmarks of several neurodegenerative diseases. mdpi.com
The incorporation of proline analogues like this compound can significantly impact protein structure and stability. The hydroxylation of proline to hydroxyproline is a common post-translational modification that plays a key role in the stability of collagen by influencing the pucker of the pyrrolidine ring and the trans:cis ratio of the peptide bond. nih.gov Specifically, electronegative substituents in the 4S position of proline, which is analogous to the cis configuration relative to the carboxyl group in the D-isomer, enforce a Cγ-endo ring pucker. nih.gov This conformation leads to a lower trans:cis ratio of the prolyl peptide bond. nih.gov
By introducing this compound into peptide sequences, researchers can intentionally alter the local conformation and stability of proteins. This approach can be used to probe the mechanisms of protein misfolding and to design therapeutic agents that can interfere with the aggregation process. For instance, the antifibrotic agent cis-4-hydroxy-L-proline has been shown to inhibit collagen synthesis and has demonstrated inhibitory effects on the proliferation of various cell types, including tumor cells, by likely affecting the synthesis of other proteins and inducing cellular stress. nih.gov While this research focuses on the L-isomer, it highlights the potential of hydroxyproline analogues to disrupt cellular processes related to protein synthesis and folding.
Bioconjugation in Targeted Drug Delivery Systems
Bioconjugation is a key strategy in the development of targeted drug delivery systems, aiming to increase the efficacy of therapeutic agents while minimizing off-target side effects. This compound and its derivatives are utilized in bioconjugation techniques to link biomolecules to other molecules or surfaces. chemimpex.comchemimpex.com This is particularly relevant in the creation of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). glpbio.com
Similarly, this compound hydrochloride serves as an alkyl chain-based linker in the synthesis of PROTACs. glpbio.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. glpbio.com The linker connecting the ligand for the E3 ligase and the ligand for the target protein is a critical component, and the rigid scaffold of proline derivatives can help to achieve the optimal orientation and distance between the two binding moieties.
Furthermore, macromolecular conjugates of the antifibrotic agent cis-4-hydroxy-L-proline have been synthesized and evaluated for their ability to inhibit collagen accumulation. nih.gov In these systems, the hydroxyproline analogue was attached to a polymer carrier, poly(PEG-Lys), through either an amide or an ester linkage. nih.gov The resulting conjugates demonstrated enhanced bioactivity in inhibiting the growth of smooth muscle cells and rat lung fibroblasts compared to the free drug. nih.gov The conjugate with an amide linkage was found to be the most active, reducing collagen accumulation in an in vivo model by 33%. nih.gov This research, although on the L-isomer, illustrates the principle of using hydroxyproline derivatives in bioconjugation to enhance the delivery and efficacy of therapeutic agents.
Analytical Methods for Cis 4 Hydroxy D Proline Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures. For cis-4-Hydroxy-D-proline, various chromatographic methods are utilized to distinguish it from its isomers and other amino acids.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydroxyproline (B1673980) isomers. mdpi.comtandfonline.comebi.ac.uk Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. researchgate.netresearchgate.net To enhance selectivity and allow for quantification, especially in complex biological matrices, a derivatization step is often necessary. researchgate.netoup.com
One established method involves pre-column derivatization with reagents like dabsyl-chloride (DABS-Cl). oup.com A procedure has been developed where primary amino acids are first deaminated with nitrous acid. The remaining N-nitroso derivatives of imino acids, including this compound, are then extracted, denitrosated, and derivatized with DABS-Cl for HPLC analysis. oup.com In such methods, the geometric stereoisomer, such as trans-4-hydroxy-L-proline, can be used as an internal standard to improve the precision of the quantification. oup.com
Another approach utilizes chiral derivatization agents, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA), which allows for the separation of different stereoisomers. researchgate.netresearchgate.net The identity of the separated compounds, including cis-4-hydroxy-L-proline, can be confirmed by tandem mass spectrometry. researchgate.net Post-column derivatization with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD) after chiral resolution by ligand-exchange chromatography has also been successfully implemented. tandfonline.com This method demonstrates linearity over a wide concentration range, from picomoles to nanomoles. tandfonline.com
The table below summarizes key aspects of HPLC methods used for this compound analysis.
| Parameter | Details | References |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netresearchgate.net |
| Pre-column Derivatization | Dabsyl-chloride (DABS-Cl), Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) | researchgate.netresearchgate.netoup.com |
| Post-column Derivatization | 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD) | tandfonline.com |
| Internal Standard | trans-4-hydroxy-L-proline | oup.com |
| Detection | UV, Fluorescence, Mass Spectrometry | tandfonline.comresearchgate.netoup.com |
| Quantification Range | 7.6 pmol to 7600 pmol (with NBD derivatization) | tandfonline.com |
Ultra-Performance Liquid Chromatography (UPLC) for Fast Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution over traditional HPLC. A sensitive method for the quantification of D,L-amino acids, including cis-4-D-Hyp, has been developed using UPLC with fluorescence detection. researchgate.net This method involves derivatization with (R)-(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole [R(-)-DBD-PyNCS]. researchgate.net
A two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) system has also been utilized for the enantioselective determination of proline and its hydroxyproline isomers. researchgate.net In this setup, amino acids are derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and separated on a reversed-phase column in the first dimension. researchgate.net This approach has been successfully applied to the analysis of various biological samples, including human urine and tissues. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of amino acids like hydroxyproline, a derivatization step is required to increase their volatility. nist.gov Common derivatization agents include methyl chloroformate, which converts amino acids into their methyl ester/methoxycarbonyl derivatives. nist.gov
GC-MS has been successfully applied to separate stereoisomers of hydroxyproline. mdpi.com One method allowed for the chiral separation of D,L-proline and the 3- and 4-hydroxyproline (B1632879) stereoisomers, although it could not resolve trans-4-hydroxy-L-proline and this compound from each other. mdpi.com Another study reported a validated GC-MS method for the analysis of hydroxyproline in bone hydrolysates, where N(O)-tert-butyldimethylsilyl derivatives were analyzed. researchgate.net This method used single ion monitoring (SIM) for quantification, achieving a low limit of detection. researchgate.net The separation of all four stereoisomers of 4-hydroxyproline has been challenging, with some methods only resolving diastereomeric pairs or co-eluting certain isomers. researchgate.net
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide detailed structural information and are often coupled with chromatographic techniques for comprehensive analysis.
Mass Spectrometry (MS) Compatibility and Applications
Mass spectrometry (MS) is highly compatible with both liquid and gas chromatography for the analysis of this compound. Due to its inherent sensitivity and specificity, MS is an invaluable tool for identifying and quantifying this compound, even in complex mixtures. polyu.edu.hk Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of hydroxyproline derivatives. researchgate.net Tandem mass spectrometry (MS/MS) is frequently employed to confirm the identity of chromatographically separated isomers by analyzing their specific fragmentation patterns. researchgate.netacs.org This technique provides an additional layer of confidence in the identification of this compound. The use of isotopically labeled internal standards, such as cis-4-Hydroxy-L-proline-d3, can further enhance the accuracy of quantification in MS-based methods. medchemexpress.com
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for Enantiomeric Differentiation
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This method has shown great promise for the direct and simultaneous recognition of hydroxyproline isomers, including this compound. acs.org
In one study, the isomers were differentiated based on their mobility after forming noncovalent complexes with natamycin (B549155) and various metal ions (e.g., Ca²⁺, Cu²⁺). acs.org The different stereoisomers, including c-4-HPL, c-4-HPD, t-4-HPL, and t-4-HPD, could be recognized through the formation of specific ternary complexes. acs.org This approach offers several advantages, including high speed, accuracy, and selectivity, without the need for chemical derivatization or chromatographic separation. acs.org The relative quantification of the enantiomers was achieved with a high coefficient of determination (R² > 0.99). acs.org Another TIMS-based method involved derivatization with the chiral agent (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) to form diastereomers, which could then be separated based on their ion mobility. nih.gov
The table below highlights the key features of TIMS-MS for the analysis of hydroxyproline isomers.
| Parameter | Details | References |
| Technique | Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) | acs.orgnih.gov |
| Separation Principle | Ion mobility based on size, shape, and charge | nih.gov |
| Differentiation Method | Formation of noncovalent complexes with natamycin and metal ions, or derivatization with a chiral agent (FLEC) | acs.orgnih.gov |
| Advantages | High speed, accuracy, high selectivity, no need for chromatography | acs.org |
| Quantitative Analysis | Relative quantification with R² > 0.99 | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. ethernet.edu.et By analyzing the magnetic properties of its atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), researchers can map out the connectivity and spatial arrangement of atoms within the molecule. mdpi.com
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons in this compound provide information about their local electronic environment. For instance, the proton attached to the α-carbon (the carbon adjacent to the carboxyl and amino groups) typically resonates at a distinct chemical shift compared to the protons on the pyrrolidine (B122466) ring. The coupling constants (J-values) between adjacent protons are particularly informative for establishing the cis stereochemistry of the hydroxyl group relative to the carboxyl group.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For example, the carbonyl carbon of the carboxylic acid group will have a significantly different chemical shift compared to the carbons of the pyrrolidine ring.
The following table summarizes typical, experimentally observed NMR chemical shift ranges for this compound in a deuterium (B1214612) oxide (D₂O) solvent. Actual values can vary slightly depending on the specific experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (α-carbon) | ~4.1-4.2 | ~60-62 |
| C3 | ~2.0-2.4 | ~38-40 |
| C4 | ~4.5-4.6 | ~70-72 |
| C5 | ~3.3-3.5 | ~54-56 |
| C=O (Carboxyl) | N/A | ~175-178 |
Spectrophotometric Assays for Enzymatic Characterization
Spectrophotometric assays are fundamental for studying enzymes that metabolize this compound. These assays measure the change in absorbance of light at a specific wavelength as an enzyme-catalyzed reaction proceeds, allowing for the determination of enzyme activity and kinetic parameters.
A key enzyme in the catabolism of this compound is this compound dehydrogenase. tandfonline.comdntb.gov.ua This enzyme catalyzes the oxidation of this compound to Δ¹-pyrroline-4-hydroxy-2-carboxylate. ebi.ac.ukasm.org The activity of this dehydrogenase can be monitored spectrophotometrically by coupling the reaction to the reduction of an artificial electron acceptor, such as p-iodonitrotetrazolium violet (INT) or nitroblue tetrazolium (NBT), which results in a measurable color change. tandfonline.com
For example, the reduction of INT can be followed by an increase in absorbance at a specific wavelength, providing a direct measure of the rate of this compound oxidation. Such assays have been instrumental in characterizing this compound dehydrogenases from various microorganisms, including Sinorhizobium meliloti. tandfonline.comdntb.gov.ua These studies have revealed that some of these enzymes also exhibit activity towards D-proline, suggesting a broader role in D-amino acid metabolism. tandfonline.comdntb.gov.ua
Furthermore, coupled enzymatic assays can be developed. nih.gov For instance, the product of the dehydrogenase reaction, Δ¹-pyrroline-4-hydroxy-2-carboxylate, can be further acted upon by a deaminase, and the entire pathway can be monitored. asm.org These methods are crucial for understanding the metabolic fate of this compound in biological systems. researchgate.net
Density Functional Theory (DFT) for Conformational and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and conformational properties of molecules. tandfonline.comfigshare.com For this compound, DFT calculations, often at the B3LYP/6-31+G(d,p) level of theory, provide valuable insights that complement experimental data. semanticscholar.orgresearchgate.netglobal-sci.com
Conformational Analysis: DFT can be used to perform a potential energy surface scan to identify the most stable conformations (global minimum structure) of this compound. tandfonline.comsemanticscholar.org These calculations help in understanding the preferred three-dimensional shape of the molecule, which is crucial for its biological activity and interaction with enzymes.
Electronic Properties: DFT calculations are also employed to determine key electronic properties. tandfonline.comsemanticscholar.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Additionally, Molecular Electrostatic Potential (MESP) surfaces can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net
The following table presents some electronic parameters for this compound as determined by DFT calculations.
| Parameter | Calculated Value (approximate) |
|---|---|
| HOMO Energy | ~ -7.0 to -7.5 eV |
| LUMO Energy | ~ 0.5 to 1.0 eV |
| HOMO-LUMO Energy Gap | ~ 7.5 to 8.5 eV |
| Dipole Moment | ~ 2.0 to 3.0 Debye |
These theoretical studies provide a deeper understanding of the molecule's structural, electronic, and vibrational properties, which are essential for interpreting experimental results and predicting its behavior in various chemical and biological environments. tandfonline.com
Advanced Research Directions and Future Perspectives
Elucidation of Remaining Unknown Functions of hyp Genes
The enzymes responsible for proline hydroxylation, prolyl 4-hydroxylases (P4Hs), are encoded by genes often referred to as hyp genes. While the roles of two major P4H families are well-established, significant questions remain about other members of this enzyme class. tandfonline.com The two well-characterized families are:
Collagen P4Hs (C-P4Hs): Located in the endoplasmic reticulum, these enzymes are crucial for hydroxylating proline residues in procollagen (B1174764) chains. This post-translational modification is essential for the thermal stability of the collagen triple helix. tandfonline.comnih.gov
Hypoxia-Inducible Factor P4Hs (HIF-P4Hs): These cytoplasmic and nuclear enzymes regulate the stability of the hypoxia-inducible transcription factor (HIF-α), a master regulator of the body's response to low oxygen conditions. tandfonline.comnih.govtandfonline.com
Despite this knowledge, the functions of all P4H enzymes are not fully understood. A key area of ongoing research is a third type of vertebrate P4H, a transmembrane protein known as P4H-TM. tandfonline.comeneuro.org Loss-of-function mutations in the P4H-TM gene have been linked to severe intellectual disability syndromes in humans, yet its specific functions at the cellular level are largely unknown. eneuro.org Recent studies have indicated that P4H-TM may be a novel regulator of calcium signaling and gliotransmission in astrocytes. eneuro.org The elucidation of the precise substrates and cellular pathways modulated by P4H-TM and other uncharacterized P4Hs is a critical future research direction. eneuro.orgfrontiersin.orgoup.com Investigating these "unknown" hyp genes could reveal novel biological processes and provide new targets for therapeutic intervention. frontiersin.orgahajournals.org
Development of Advanced Proline Analogs with Controlled Conformational Flexibility
Proline's unique cyclic structure restricts the conformational flexibility of the polypeptide backbone, making it a critical residue for determining protein structure and function. mdpi.comnih.gov This has spurred great interest in developing advanced proline analogs, including derivatives of hydroxyproline (B1673980), to exert precise control over the conformation of peptides and proteins. mdpi.comnih.gov
The goal of developing these analogs is to combine the conformational restriction of the proline ring with new chemical functionalities or altered stereochemistry. mdpi.com By modifying the pyrrolidine (B122466) ring, for instance by adding substituents or introducing unsaturation, researchers can influence key structural parameters: tdx.cat
Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. Unlike most other peptide bonds, the energy difference between the cis and trans states for proline is small, and both are often populated. Analogs can be designed to stabilize one isomer, providing a tool to study the functional importance of cis-trans isomerization in biological processes like ion channel gating. nih.govacs.org
The development of analogs like cis-4-Hydroxy-D-proline and others with tailored conformational properties is crucial for designing peptidomimetics, engineering proteins with enhanced stability or novel functions, and creating new peptide-based therapeutics. mdpi.comresearchgate.net
| Feature | Influence of Proline Analogs | Research Application |
| Ring Pucker | Substituents can stabilize specific Cγ-endo or Cγ-exo conformations. nih.govwiley.com | Modulating protein structure and stability. nih.gov |
| Amide Bond | Can be designed to favor either cis or trans isomers. nih.govacs.org | Studying the role of isomerization in biological functions. nih.gov |
| Backbone Dihedral Angles | The rigid ring restricts the main-chain torsion angle ϕ. nih.gov | Designing specific secondary structures like β-turns or polyproline helices. mdpi.com |
| Added Functionality | Hydroxyl groups (as in hydroxyproline) can form hydrogen bonds. nih.gov | Introducing new interactions to alter protein behavior or binding. nih.gov |
Exploration of this compound in Novel Therapeutic Modalities
While historically viewed as a metabolite or a building block for synthesis, recent research has highlighted the potential of this compound itself in novel therapeutic and diagnostic applications. nih.gov
A significant finding is its identification as a potential biomarker for Diffuse Large B-Cell Lymphoma (DLBCL). ashpublications.org In a metabolomics study comparing serum from DLBCL patients with healthy controls, this compound was one of several metabolites screened and identified as a potential biomarker for diagnosis. ashpublications.org Furthermore, its levels were found to be significantly associated with lactate (B86563) dehydrogenase (LDH) and β2-microglobulin (β2-MG), both important prognostic indicators in DLBCL. ashpublications.org This suggests that this compound could serve as a valuable component of a biomarker panel for the diagnosis and prognosis of this cancer, potentially guiding treatment strategies. ashpublications.org
Beyond oncology, this compound has shown other biological activities of therapeutic interest. It has been reported to inhibit the replication of the herpes simplex virus and to induce apoptosis in hepatocyte-like cells. biosynth.com Additionally, it serves as a key starting material for the synthesis of more complex molecules with therapeutic potential, such as conformationally restricted peptide nucleic acid (PNA) monomers and N-Benzyl pyrrolidinyl sordaricin (B1205495) derivatives. chemicalbook.comsigmaaldrich.com
| Research Area | Finding | Potential Application | Reference |
| Oncology | Identified as a potential diagnostic and prognostic biomarker in Diffuse Large B-Cell Lymphoma (DLBCL). | Non-invasive diagnosis and monitoring of DLBCL. | ashpublications.org |
| Virology | Shown to inhibit herpes simplex virus replication. | Development of novel antiviral agents. | biosynth.com |
| Cell Biology | Reported to induce apoptosis in hepatocyte-like cells. | Potential for targeted cancer therapies. | biosynth.com |
| Synthetic Chemistry | Used as a chiral building block for complex molecules. | Synthesis of novel PNA-based therapeutics and antifungal agents. | chemicalbook.comsigmaaldrich.com |
Integration of Computational and Experimental Approaches for this compound Research
The synergy between computational modeling and experimental validation is becoming indispensable for advancing research on proline analogs like this compound. pnas.orgmdpi.com This integrated approach allows for a more rational and efficient design of experiments, prediction of molecular properties, and interpretation of complex biological data. pnas.org
In the context of drug discovery, computational tools such as molecular docking and molecular dynamics (MD) simulations are used to predict how proline-based inhibitors bind to their targets. pnas.org For example, an integrated approach was used to design inhibitors for the amino acid transporter ASCT2, which is a target in cancer therapy. Researchers hypothesized that cis isomers of a 4-hydroxyproline (B1632879) scaffold would orient differently in the binding pocket compared to trans isomers. pnas.org Computational modeling guided the synthesis of specific diastereomers, and the subsequent experimental validation using cryo-electron microscopy and functional assays confirmed a unique mechanism of stereospecific inhibition. pnas.org
This combination of techniques is powerful for:
Predicting Conformational Preferences: Theoretical methods can predict the minimum energy conformations of proline-containing peptides, clarifying how modifications affect the backbone and ring structure. acs.org
Understanding Enzyme Mechanisms: Computational studies can provide insights into the reaction mechanisms of enzymes that act on or synthesize hydroxyprolines, such as the dehydration catalyzed by HypD. researchgate.netresearchgate.net
Rational Design: Computational design allows researchers to explore vast chemical spaces to predict mutations or modifications that will result in desired properties, such as enhanced protein stability or novel catalytic activity, which can then be tested experimentally. mdpi.com
The future of research on this compound and its analogs will increasingly rely on this iterative cycle of computational prediction and experimental verification to unlock their full potential in medicine and biotechnology. researchgate.netmdpi.com
Q & A
Q. What are the primary analytical methods for confirming the identity and purity of cis-4-Hydroxy-D-proline in synthetic preparations?
To confirm identity and purity, use nuclear magnetic resonance (NMR) for structural verification, high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) to assess purity, and melting point analysis to compare against literature values. Cross-referencing with databases like SciFinder or Reaxys ensures alignment with published data. For example, discrepancies in optical rotation ([α]D) values can indicate enantiomeric impurities .
Q. What storage conditions optimize the stability of this compound?
Store the compound as a powder at -20°C for up to 3 years and dissolved in solvent at -80°C for 1 year . Avoid repeated freeze-thaw cycles, as hydrolysis or racemization may occur under ambient conditions. Stability should be validated via periodic HPLC analysis .
Q. How is this compound distinguished from its stereoisomers (e.g., cis-4-Hydroxy-L-proline) in experimental settings?
Use chiral chromatography with a cellulose-based column to separate enantiomers. Confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography. The CAS number (2584-71-6 for D-form vs. 618-27-9 for L-form) and optical rotation data are critical identifiers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported substrate specificities of this compound across enzymatic studies?
Contradictions often arise from differences in enzyme sources (e.g., bacterial vs. mammalian), assay conditions (pH, temperature), or compound purity. For instance, this compound is not a substrate for Streptomyces P3H1 dioxygenase but is active in D-alanine dehydrogenase assays. To address this:
- Validate enzyme activity with positive controls (e.g., known substrates like D-proline).
- Ensure ≥98% purity via HPLC and exclude degradation products.
- Replicate assays under standardized buffer conditions (e.g., 25 mM Tris-HCl, pH 8.0) .
Table 1: Substrate Specificity of this compound in Enzymatic Studies
| Enzyme | Substrate Activity | Key Conditions | Reference |
|---|---|---|---|
| D-alanine dehydrogenase | Active | 25 mM Tris-HCl, pH 8.0 | |
| P3H1 dioxygenase | Inactive | 50 mM HEPES, pH 7.5, 100 µM Fe²⁺ |
Q. How to design a kinetic assay using this compound to study D-alanine dehydrogenase activity?
- Substrate titration: Vary this compound concentrations (0.1–10 mM) in 25 mM Tris-HCl (pH 8.0) with 1 mM NAD⁺.
- Detection: Monitor NADH production at 340 nm spectrophotometrically.
- Controls: Include D-proline as a positive control and heat-inactivated enzyme as a negative control.
- Data analysis: Calculate and using Lineweaver-Burk plots .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide synthesis?
Racemization is minimized by:
Q. How does the hydroxylation pattern of this compound influence its role in collagen-mimetic peptide studies?
Unlike trans-4-Hydroxy-L-proline (a collagen stabilizer), the cis-D configuration disrupts triple-helix formation. To study this:
- Synthesize collagen peptides with this compound substitutions.
- Analyze thermal stability via differential scanning calorimetry (DSC) and compare melting temperatures () to wild-type peptides .
Methodological Best Practices
- Data reproducibility: Replicate experiments across ≥3 independent trials and report mean ± SEM.
- Ethical reporting: Disclose purity grades (e.g., >98%) and solvent history to ensure transparency .
- Contradiction analysis: Use meta-analysis tools to compare kinetic parameters (e.g., , ) across studies, adjusting for methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
